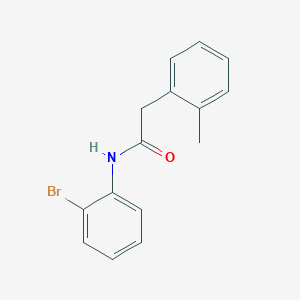
N-(4-fluorobenzyl)-4-(2-propyn-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-4-(2-propyn-1-yloxy)benzamide, commonly referred to as FPB, is a chemical compound that has been synthesized for scientific research purposes. It is a member of the benzamide family and has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
FPB has been found to have potential applications in various fields of research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, it has been used as a tool to study the function of certain enzymes and proteins. In pharmacology, it has been studied for its potential as a drug target and for its ability to modulate various signaling pathways.
Mechanism of Action
The exact mechanism of action of FPB is not fully understood, but it is believed to act by modulating the activity of certain enzymes and proteins. It has been found to inhibit the activity of certain kinases, including Akt and ERK, which are involved in cell signaling pathways. It has also been found to inhibit the activity of certain phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling.
Biochemical and Physiological Effects:
FPB has been found to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FPB in lab experiments is its potency and specificity. It has been found to have a high affinity for certain enzymes and proteins, which allows for precise modulation of their activity. However, one limitation is its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using FPB in lab experiments.
Future Directions
There are several future directions for research on FPB. One area of focus could be the development of more potent and selective analogs of FPB for use as drug candidates. Another area of focus could be the identification of new targets for FPB and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential therapeutic applications of FPB in various diseases and conditions.
Synthesis Methods
The synthesis of FPB involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-fluorobenzyl bromide with potassium carbonate in dimethylformamide to form 4-fluorobenzyl alcohol. The alcohol is then reacted with 4-(2-propyn-1-yloxy)benzoic acid in the presence of triethylamine and dicyclohexylcarbodiimide to form FPB.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-2-11-21-16-9-5-14(6-10-16)17(20)19-12-13-3-7-15(18)8-4-13/h1,3-10H,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTAXYRPCWENJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5322804.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5322825.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5322830.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5322839.png)
![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![4-ethyl-5-{[1-(6-methyl-2-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5322852.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5322864.png)
![ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
hydrazone](/img/structure/B5322866.png)
![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)
